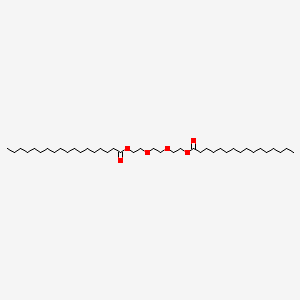
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is an ester compound formed from the reaction of stearic acid and a polyethylene glycol derivative. This compound is known for its surfactant properties and is commonly used in various industrial and cosmetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with a polyethylene glycol derivative. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and the polyethylene glycol derivative are mixed in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield stearic acid and the polyethylene glycol derivative.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Stearic acid and polyethylene glycol derivative.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate has various applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of cell culture media and other biological assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Used in the production of cosmetics, personal care products, and lubricants.
Wirkmechanismus
The mechanism of action of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and dispersion of hydrophobic substances. This property is particularly useful in drug delivery systems, where it helps to solubilize hydrophobic drugs and enhance their absorption in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl palmitate
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl oleate
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl linoleate
Uniqueness
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is unique due to its specific combination of stearic acid and polyethylene glycol derivative, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the solubilization and dispersion of hydrophobic substances .
Eigenschaften
CAS-Nummer |
78101-25-4 |
|---|---|
Molekularformel |
C40H78O6 |
Molekulargewicht |
655.0 g/mol |
IUPAC-Name |
2-[2-(2-hexadecanoyloxyethoxy)ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C40H78O6/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(42)46-38-36-44-34-33-43-35-37-45-39(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI-Schlüssel |
GLAJMFARNFZCGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















